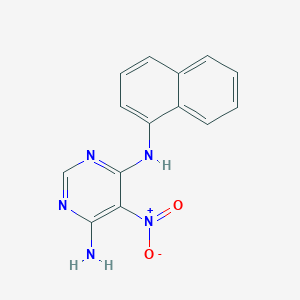![molecular formula C21H19NO6S2 B2832281 ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 899971-38-1](/img/structure/B2832281.png)
ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-phenylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a sulfamoyl group, and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the benzodioxin derivative with sulfamoyl chloride in the presence of a base such as pyridine.
Formation of the Thiophene Ring: The thiophene ring is synthesized via a Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling Reactions: The final step involves coupling the benzodioxin-sulfamoyl derivative with the thiophene derivative using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-phenylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The benzodioxin and thiophene rings can interact with the target protein through π-π stacking or hydrogen bonding, while the sulfamoyl group can form ionic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4-oxo-4H-chromene-2-carboxylate: This compound shares the benzodioxin ring but differs in the presence of a chromene ring instead of a thiophene ring.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound contains the benzodioxin ring and a sulfamoyl group but lacks the thiophene ring.
Uniqueness
ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-phenylthiophene-2-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzodioxin and thiophene rings allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-4-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6S2/c1-2-26-21(23)19-20(16(13-29-19)14-6-4-3-5-7-14)30(24,25)22-15-8-9-17-18(12-15)28-11-10-27-17/h3-9,12-13,22H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIUDXPDFGAIHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2832198.png)
![11-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-8-butyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2832200.png)
![[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B2832201.png)
![6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2832203.png)

![8-Phenylmethoxycarbonyl-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B2832208.png)
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2832211.png)

![2-[(4-Methylphenyl)sulfanyl]-3-phenylpropanoic acid](/img/structure/B2832213.png)
![4-[(E)-2-(4-Methoxyphenyl)ethenyl]pyridin-1-ium-1-olate](/img/structure/B2832215.png)
![tert-Butyl 7-chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B2832216.png)

![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2832218.png)

